Product packaging for 7,3'-Di-O-methylisoorientin(Cat. No.:)

7,3'-Di-O-methylisoorientin

Cat. No.: B1263205
M. Wt: 476.4 g/mol
InChI Key: JCIFZANQIXZLGH-QJLVSEQISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7,3'-Di-O-methylisoorientin is a defined chemical standard for researchers. It is a methylated derivative of Isoorientin (Luteolin-6-C-glucoside), a flavone studied for its potential bioactive properties . As a specialized flavonoid, it is valuable for analytical chemistry and metabolomics studies, serving as a reference standard for the identification and quantification of related compounds in complex biological samples . Researchers can use this compound to investigate the structure-activity relationships of flavonoids, particularly how methylation affects properties like bioavailability and metabolic stability. The growing interest in flavonoids for their diverse pharmacological activities, including potential antioxidant, neuroprotective, and anti-inflammatory effects, makes precise chemical tools like this compound essential for advancing scientific discovery . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O11 B1263205 7,3'-Di-O-methylisoorientin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24O11

Molecular Weight

476.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C23H24O11/c1-31-13-5-9(3-4-10(13)25)12-6-11(26)17-15(33-12)7-14(32-2)18(20(17)28)23-22(30)21(29)19(27)16(8-24)34-23/h3-7,16,19,21-25,27-30H,8H2,1-2H3/t16-,19-,21+,22-,23+/m1/s1

InChI Key

JCIFZANQIXZLGH-QJLVSEQISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)C4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Classification and Structural Context of 7,3 Di O Methylisoorientin

Hierarchical Classification within the Flavonoid Family

Flavonoids are a broad class of plant secondary metabolites characterized by a polyphenolic structure. Within this large group, 7,3'-Di-O-methylisoorientin is further categorized based on its specific structural features.

This compound belongs to the flavone (B191248) subclass of flavonoids. Flavones are characterized by a backbone structure consisting of two phenyl rings (A and B rings) and a heterocyclic ring (C ring) containing a carbonyl group and a double bond between carbons 2 and 3. The core of this compound is derived from luteolin (B72000), a common flavone.

A key distinguishing feature of this compound is its classification as a C-glycosylflavonoid. nih.gov In most flavonoid glycosides, the sugar moiety is linked to the flavonoid aglycone via an oxygen atom (O-glycoside). However, in C-glycosylflavonoids, the sugar unit is directly attached to a carbon atom of the flavonoid skeleton through a carbon-carbon bond. nih.gov In the case of this compound, a β-D-glucopyranosyl group is attached to the 6th carbon position of the luteolin backbone. wikipedia.org This C-C bond is notably more resistant to hydrolysis compared to the O-glycosidic bond, imparting greater stability to the molecule.

Relationship to Core Flavonoid Structures and Isomeric Analogues

The structure of this compound is directly related to its parent compound, isoorientin (B1672268), and other methylated flavonoids. Understanding these relationships provides insight into its biosynthesis and chemical properties.

This compound is a derivative of isoorientin, also known as luteolin-6-C-glucoside. wikipedia.org The core structure of isoorientin consists of the flavone luteolin with a glucose molecule attached at the C-6 position. The nomenclature "this compound" indicates the presence of two methyl groups attached via oxygen atoms (O-methylation) at specific positions on the isoorientin framework. Specifically, one methyl group is attached to the hydroxyl group at the 7th position on the A-ring, and the second methyl group is attached to the hydroxyl group at the 3'-position on the B-ring.

The biosynthesis of this compound can be conceptualized as a stepwise process. It begins with the formation of the isoorientin backbone. Subsequently, enzymatic O-methylation occurs. The methylation at the 7-position would form an intermediate, 7-O-methylisoorientin. A further methylation at the 3'-position would then yield this compound. Alternatively, methylation at the 3'-position could occur first, forming 3'-O-methylisoorientin, which is then methylated at the 7-position. The presence of specific O-methyltransferase enzymes in the producing organism dictates the precise biosynthetic pathway. researchgate.net

The structural features of this compound can be further illuminated by comparing it with other methylated flavonoids.

Tricin (B192558): Tricin is another O-methylated flavone, but it is not a C-glycosylflavonoid. nih.gov Its aglycone is tricetin, which is hydroxylated at the 5, 7, 3', 4', and 5' positions. Tricin itself is 3',5'-di-O-methyltricetin. researchgate.net The key structural differences from this compound are the absence of the C-linked glucose moiety and the different methylation pattern on the B-ring (at the 3' and 5' positions in tricin versus only the 3' position in this compound).

7-O-methylisoorientin: This compound is a mono-methylated derivative of isoorientin. As its name suggests, it has a single methyl group attached to the hydroxyl group at the 7-position of the isoorientin structure. Therefore, this compound can be considered a further methylated derivative of 7-O-methylisoorientin, with the additional methyl group at the 3'-position. This additional methylation further modifies the molecule's polarity and potential biochemical interactions.

Table 1: Structural Comparison of this compound and Related Flavonoids

CompoundFlavonoid SubclassGlycosylationMethylation Pattern
This compound FlavoneC-Glycosyl (Glucose at C-6)7-O-methyl, 3'-O-methyl
Isoorientin FlavoneC-Glycosyl (Glucose at C-6)None
7-O-methylisoorientin FlavoneC-Glycosyl (Glucose at C-6)7-O-methyl
Tricin FlavoneNone (Aglycone)3'-O-methyl, 5'-O-methyl

Natural Occurrence and Phyto Geographical Distribution of 7,3 Di O Methylisoorientin

Identified Plant Sources and Botanical Context

Presence in Artemisia judaica

Artemisia judaica, commonly known as Judean wormwood, is an aromatic medicinal plant that grows widely in the desert regions of the Middle East and North Africa, including areas like Saint Katherine in Sinai, Egypt, and parts of Saudi Arabia. nih.govtjnpr.org Phytochemical analyses of A. judaica have revealed a rich composition of secondary metabolites, including sterols, triterpenes, sesquiterpenes, phenolic acids, and a significant number of flavonoids. ekb.eg

While comprehensive studies have identified numerous flavonoids in Artemisia judaica, such as apigenin, luteolin (B72000), cirsimaritin, diosmetin, and their glycosides, the presence of 7,3'-Di-O-methylisoorientin has not been specifically reported in the available scientific literature. nih.govekb.egmdpi.comresearchgate.net The flavonoid profile of this plant can vary based on environmental factors. tjnpr.org

Detection in Launaea nudicaulis

Launaea nudicaulis is a widespread medicinal plant belonging to the Asteraceae family, utilized in traditional medicine across various regions. researchgate.net Phytochemical investigations of this plant have confirmed the presence of several classes of compounds, including flavonoids, alkaloids, saponins, and tannins.

Specific analyses of the flavonoid content of Launaea nudicaulis have led to the identification of compounds such as flavone-4'-OH,5-OH,7-di-O-glucoside and kampferol-7-diglucoside. ffhdj.com However, based on current phytochemical studies, this compound has not been identified as a constituent of Launaea nudicaulis.

Occurrence in Helichrysum arenarium

Helichrysum arenarium, also known as sandy everlasting or immortelle, is a perennial plant distributed across Central, Eastern, and South-Eastern Europe, as well as parts of Asia. researchgate.netmdpi.com The flowers of this plant are particularly noted for their high content of flavonoids, which are considered to be the main biologically active compounds. ffhdj.commdpi.com

Numerous studies have been conducted on the flavonoid profile of Helichrysum arenarium, leading to the identification of compounds such as naringenin (B18129), helichrysin A and B, apigenin, luteolin, kaempferol (B1673270), and quercetin-3-O-glucoside. mdpi.comnih.govencyclopedia.pub Despite the extensive research into its flavonoid constituents, the presence of this compound has not been documented in Helichrysum arenarium.

Association with Garcinia cambogia (related compounds)

Garcinia cambogia, also known as Malabar tamarind, is a tropical plant native to Southeast Asia. tandfonline.com It is well-known for its fruit rind, which is a rich source of hydroxycitric acid (HCA). tandfonline.com In addition to HCA, phytochemical screening of G. cambogia has revealed the presence of various other secondary metabolites, including a range of flavonoids. tandfonline.comijcmas.comresearchgate.netresearchgate.net

While the specific compound this compound has not been reported, the plant is known to contain a variety of other flavonoids, indicating a complex phytochemical profile. ekb.eg The presence of these related compounds underscores the plant's significance as a source of diverse flavonoids. tandfonline.com

Identification in Panicum maximum leaves (related compounds)

Panicum maximum, commonly known as Guinea grass, is a tropical grass species widely distributed in Africa and other tropical regions. researchgate.netitmedicalteam.pl The leaves of this plant are used in traditional medicine and have been the subject of phytochemical investigations. researchgate.net These studies have confirmed the presence of several classes of phytochemicals, including alkaloids, tannins, saponins, and flavonoids. semanticscholar.orgnjap.org.ng

While some studies on Panicum maximum leaves have noted the absence of flavonoids in their specific samples itmedicalteam.pl, other research has consistently reported their presence. researchgate.netsemanticscholar.org More detailed analysis of the Panicum genus has revealed the presence of flavonoid glycosides such as diosmetin-6,8-di-C-hexoside, as well as conjugates of luteolin, apigenin, and isorhamnetin. nih.gov

Presence in Combretum hispidum leaves (related compounds)

Combretum hispidum is a climbing weed found in the forest and savanna regions of West Africa. researchgate.netnih.gov Phytochemical analysis of the genus Combretum has shown the presence of various classes of compounds, including triterpenes and flavonoids. wjpls.orgmdpi.com The leaves of Combretum species, in particular, are known to contain a diverse array of these compounds. nih.govjapsonline.com

While a specific analysis of Combretum hispidum for this compound is not available, studies on the Combretum genus have identified numerous other flavonoids. For instance, from Combretum erythrophyllum, flavonoids such as rhamnocitrin, quercetin-5,3'-dimethylether, rhamnazin, and kaempferol have been isolated. wjpls.orgmdpi.com

Data on Identified Compounds

Below are tables detailing the flavonoids and related compounds mentioned in this article.

Table 1: Flavonoids Identified in Artemisia judaica

Compound Name Class
Apigenin Flavone (B191248)
Luteolin Flavone
Cirsimaritin Flavone

Table 2: Flavonoids Identified in Launaea nudicaulis

Compound Name Class
Flavone-4'-OH,5-OH,7-di-O-glucoside Flavone Glycoside

Table 3: Flavonoids Identified in Helichrysum arenarium

Compound Name Class
Naringenin Flavanone (B1672756)
Helichrysin A Flavanone Glycoside
Helichrysin B Flavanone Glycoside
Apigenin Flavone
Luteolin Flavone
Kaempferol Flavonol

Table 4: Flavonoids Identified in the Panicum Genus

Compound Name Class
Diosmetin-6,8-di-C-hexoside Flavone C-Glycoside
Luteolin conjugates Flavone
Apigenin conjugates Flavone

Table 5: Flavonoids Identified in the Combretum Genus

Compound Name Class
Rhamnocitrin Flavonol
Quercetin-5,3'-dimethylether Flavonol
Rhamnazin Flavonol

Related Compounds in Cistanches Herba

Cistanches Herba, commonly known as "desert ginseng," is a genus found in arid and semi-arid regions of the northern hemisphere, including China, Iran, India, and Mongolia. nih.govresearchgate.net Chemical analysis of Cistanche species reveals a diverse array of compounds. The primary bioactive constituents are phenylethanoid glycosides (PhGs), but the plants also contain iridoids, lignans, alditols, oligosaccharides, and polysaccharides. researchgate.netaginganddisease.org

Modern pharmacological studies have identified more than 100 different compounds in Cistanche plants. researchgate.net Processing methods, such as the traditional practice of steaming with rice wine, can significantly alter the chemical profile. researchgate.net Research comparing raw and processed Cistanche deserticola showed that the concentrations of certain PhGs and iridoids vary considerably after processing. researchgate.net For example, levels of acteoside and cistanoside (B13011197) C decreased, while isoacetoside and isocistanoside C increased. researchgate.net

Below is a table of some of the compounds identified in Cistanches Herba.

Table 1: Compounds Identified in Cistanches Herba

Compound Class Specific Compound
Phenylethanoid Glycosides (PhGs) Echinacoside
Acteoside
Isoacteoside
Cistanoside A
Cistanoside B
Cistanoside C
Cistanoside F
Tubuloside A
Campneoside II
Isocampneoside I
Osmanthuside
Isomartynoside
Iridoids Ajugol
Catalpol
Geniposide
Geniposidic Acid
8-Epideoxyloganic Acid

| Other | Salidroside |

Detection of Related Compounds in Lemon Grass

Lemon grass (Cymbopogon citratus), a perennial grass native to tropical and semi-tropical areas of Asia, is utilized worldwide for its distinct lemon flavor. nih.govresearchgate.net Phytochemical analysis of lemon grass has identified a wide range of compounds, primarily essential oils, flavonoids, and other phenolic compounds. nih.gov The essential oil is rich in terpenes, alcohols, ketones, and aldehydes, which contribute to its characteristic aroma and biological activities. nih.gov

The flavonoid and phenolic content includes compounds such as luteolin, quercetin, and caffeic acid. nih.govplos.org Notably, isoorientin (B1672268) 2'-O-rhamnoside, a flavonoid glycoside structurally related to this compound, has been identified in the plant. nih.gov The chemical composition of lemon grass, particularly its essential oil, can vary, but citral (B94496) (a combination of the isomers geranial and neral) is consistently a major component and serves as a key marker for the species. plos.org

The table below lists some of the diverse compounds detected in lemon grass.

Table 2: Compounds Detected in Lemon Grass (Cymbopogon citratus)

Compound Class Specific Compound
Flavonoids Luteolin
Isoorientin 2'-O-rhamnoside
Quercetin
Kaempferol
Apigenin
Phenolic Acids Caffeic Acid
Chlorogenic Acid
p-Coumaric Acid
Essential Oil Components Geranial (Citral α)
Neral (Citral β)
Myrcene
Geraniol
Citronellal
Linalool
Geranyl Acetate
Triterpenoids Cymbopogone

Factors Influencing Accumulation in Plant Tissues

The synthesis and accumulation of secondary metabolites like this compound and related flavonoids in plant tissues are dynamic processes influenced by a combination of genetic, developmental, and environmental factors.

Genetic and Developmental Factors : The genetic makeup (genotype) of a plant is a primary determinant of its chemical profile. nih.gov The accumulation of phenolic compounds often correlates with the age of the plant or specific tissues. nih.gov For instance, studies in Arabidopsis have shown that the levels of salicylic (B10762653) acid and 2,3-dihydroxybenzoic acid change as the leaves age, and this accumulation pattern differs among various genetic mutants. nih.gov Similarly, the composition of essential oil in lemon grass is known to change depending on the age of the grass at harvest. xiahepublishing.com

Environmental and External Factors : A plant's response to its environment, including biotic stresses like pathogen attacks, can trigger the production of defense-related compounds. nih.gov An intricate network of hormone signals regulates these responses. nih.gov Furthermore, post-harvest processing can dramatically alter the chemical composition of plant material. An analysis of Cistanche deserticola revealed that steaming the herb with rice wine led to significant changes in the concentrations of phenylethanoid glycosides and iridoids, demonstrating that processing techniques are a critical factor in the final chemical makeup of a plant-based product. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
8-Epideoxyloganic Acid
Acteoside
Ajugol
Apigenin
Caffeic Acid
Campneoside II
Catalpol
Chlorogenic Acid
Cistanoside A
Cistanoside B
Cistanoside C
Cistanoside F
Citral
Citronellal
Cymbopogone
Cymbopogonol
Echinacoside
Geniposide
Geniposidic Acid
Geranial (Citral α)
Geraniol
Geranyl Acetate
Isoacteoside
Isocampneoside I
Isomartynoside
Isoorientin 2'-O-rhamnoside
Kaempferol
Linalool
Luteolin
Myrcene
Neral (Citral β)
Osmanthuside
p-Coumaric Acid
Quercetin
Salicylic acid
Salidroside

Advanced Methodologies for Extraction, Isolation, and Analytical Characterization of 7,3 Di O Methylisoorientin

Modern Extraction Techniques

The initial step in obtaining 7,3'-Di-O-methylisoorientin involves its extraction from plant material. The choice of extraction method depends on factors like the polarity of the target compound and the nature of the plant matrix. Both traditional and advanced methods are employed to efficiently separate flavonoids from the solid plant material.

Solid-Liquid Extraction (e.g., Soxhlet, Maceration with various solvents)

Solid-liquid extraction remains a fundamental approach for obtaining bioactive compounds from plants. uomus.edu.iq These conventional methods are widely used due to their simplicity and cost-effectiveness. ijbsac.org

Maceration is a technique conducted at room temperature where plant material is immersed in a solvent within an airtight container for an extended period. inherba.itwisdomlib.org To enhance extraction efficiency, the plant material is typically cut into small pieces to increase the surface area for solvent contact. inherba.it The choice of solvent is crucial and is based on the polarity of the target compounds. inherba.it For flavonoids like this compound, which are polar compounds, solvents such as ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols are commonly used. frontiersin.orgnih.gov The container is periodically agitated to ensure thorough extraction. nih.gov After a set period, the liquid extract (micelle) is separated from the solid plant residue (marc) by filtration. nih.gov

Soxhlet extraction is a continuous solid-liquid extraction method that is particularly useful when the desired compound has limited solubility in a solvent. wikipedia.org The process involves placing the solid sample, often mixed with a drying agent like anhydrous sodium sulfate, into a thimble made of thick filter paper. wikipedia.orgepa.gov The thimble is placed in the main chamber of the Soxhlet extractor. wikipedia.org A solvent is heated in a distillation flask; the vapor travels up a distillation arm and condenses, dripping into the thimble and immersing the sample in warm solvent. wikipedia.orgchromatographyonline.com Once the chamber is full, a siphon mechanism automatically empties the solvent, now containing the dissolved compound, back into the distillation flask. wikipedia.org This cycle repeats, allowing for efficient extraction with a recycled small amount of solvent. wikipedia.org While effective, this method requires a relatively long extraction time, typically 6-48 hours, and uses significant volumes of solvent which can lead to the degradation of heat-sensitive (thermolabile) compounds. chromatographyonline.comnih.gov

Table 1: Comparison of Solid-Liquid Extraction Methods

FeatureMacerationSoxhlet Extraction
Principle Soaking of plant material in a solvent at room temperature. inherba.itwisdomlib.orgContinuous extraction with a cycling fresh solvent at its boiling point. chromatographyonline.comresearchgate.net
Temperature Room temperature, suitable for thermolabile compounds. nih.govBoiling point of the solvent, potential for thermal degradation. nih.govnih.gov
Time Long duration (hours to days). ijbsac.orgLong duration (6-48 hours). chromatographyonline.com
Solvent Usage Requires a large volume of solvent. ijbsac.orgEfficiently recycles a smaller volume of solvent. wikipedia.org
Advantages Simple, low cost, suitable for heat-sensitive compounds. ijbsac.orgnih.govEnsures intimate contact with fresh solvent, high extraction efficiency. epa.govresearchgate.net
Disadvantages Time-consuming, may result in incomplete extraction. ijbsac.orgLong extraction time, large solvent volume, risk of degrading thermolabile compounds. chromatographyonline.comnih.gov

Advanced Extraction Methods (e.g., Microwave-Assisted Extraction, Supercritical Fluid Extraction)

To overcome the limitations of conventional methods, advanced extraction techniques have been developed. These modern methods often offer reduced extraction times, lower solvent consumption, and increased efficiency. frontiersin.org

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. analis.com.myresearchgate.net The interaction of microwaves with polar molecules in the plant material and solvent generates heat, causing the plant cells to rupture and release their contents. researchgate.net This technique significantly reduces extraction time, often to just a few minutes, and lowers solvent consumption compared to conventional methods. analis.com.myucm.es Parameters such as microwave power, irradiation time, ethanol concentration, and temperature can be optimized to maximize the yield of specific compounds like flavonoids. analis.com.mymdpi.comnih.gov For instance, an optimized MAE for phenolic compounds from Eleusine indica used 57.23% ethanol, a microwave power of 217.77 W, and an irradiation time of 4.53 minutes. analis.com.my

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the solvent. ajgreenchem.commdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. ajgreenchem.com SC-CO2 is favored due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, and ease of removal from the extract. ajgreenchem.commdpi.com However, CO2 is a nonpolar solvent, which makes it less effective for extracting polar compounds like flavonoids. frontiersin.orgnih.gov To overcome this, a polar co-solvent, such as ethanol or methanol, is often added to the CO2 to increase its solvating power for polar analytes. mdpi.comnih.gov The selectivity of SFE can be finely tuned by adjusting pressure, temperature, and the concentration of the co-solvent. ajgreenchem.com

Table 2: Overview of Advanced Extraction Methods

MethodPrincipleKey ParametersAdvantagesLimitations
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and disrupt plant cells. researchgate.netMicrowave power, time, solvent concentration, temperature. analis.com.myucm.esRapid extraction, reduced solvent use, higher yields. analis.com.myPotential for thermal degradation if not controlled. researchgate.net
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (e.g., SC-CO2) as the solvent. ajgreenchem.commdpi.comPressure, temperature, co-solvent type and concentration. ajgreenchem.comEnvironmentally friendly ("green"), high selectivity, solvent-free extracts. ajgreenchem.commdpi.comHigh initial equipment cost, low efficiency for polar compounds without a co-solvent. frontiersin.orgnih.gov

Chromatographic Separation and Isolation Protocols

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation, purification, and quantification of the target compound, this compound.

Column Chromatography Techniques

Column chromatography is a fundamental and widely used method for purifying compounds from a mixture. researchgate.net The technique involves packing a stationary phase, such as silica (B1680970) gel or alumina, into a column. researchgate.netderpharmachemica.com The crude extract is loaded onto the top of the column, and a mobile phase (a solvent or mixture of solvents) is passed through it. derpharmachemica.com Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. biotech-asia.org

For the isolation of flavonoids, silica gel is a commonly used stationary phase. researchgate.net A gradient elution system, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of methanol in a chloroform-methanol mixture), is often employed to separate compounds with varying polarities. researchgate.netresearchgate.net Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the desired compound. derpharmachemica.combiotech-asia.org Fractions with similar profiles are then combined for further purification.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the purification (preparative HPLC) and quantification (analytical HPLC) of compounds with high resolution and sensitivity. mdpi.com It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, leading to much higher separation efficiency. mdpi.com

For the purification of this compound, a preparative HPLC system with a C18 column (a nonpolar stationary phase) is often used. This is a type of reversed-phase chromatography where a polar mobile phase, typically a mixture of water and a solvent like methanol or acetonitrile, is used. mdpi.com A gradient elution program, where the concentration of the organic solvent is increased over time, allows for the separation of compounds based on their hydrophobicity. nih.gov Fractions corresponding to individual peaks are collected, and the purity is verified using analytical HPLC before structural elucidation by methods like NMR and mass spectrometry. nih.gov

For quantification, an analytical HPLC method is developed. This allows for the precise measurement of the concentration of this compound in extracts and fractions. science.gov

Solid-Phase Extraction (SPE) for Fractionation

Solid-Phase Extraction (SPE) is a sample preparation technique used for the cleanup, concentration, and fractionation of complex samples before further analysis. nih.govbibliotekanauki.pl It is essentially a miniaturized form of column chromatography. The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov

SPE can be used to fractionate a crude plant extract into different classes of compounds. bibliotekanauki.pl For example, a C18 SPE cartridge can be used to separate compounds based on polarity. After loading the extract, the cartridge is washed with solvents of increasing polarity. Nonpolar compounds are eluted first with nonpolar solvents (like hexane), while more polar compounds, including flavonoids, are retained and can be subsequently eluted with more polar solvents (like methanol or ethyl acetate). biotage.com This pre-fractionation step simplifies the mixture, which can improve the efficiency and resolution of subsequent chromatographic steps like HPLC. nih.govbibliotekanauki.pl

Sophisticated Analytical Characterization Techniques

Following extraction and isolation, a combination of chromatographic and spectroscopic methods is employed to confirm the identity and elucidate the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile compounds. jchr.org For a non-volatile compound like this compound, derivatization is typically required to increase its volatility for GC analysis. The sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. nih.govcdc.gov

GC-MS analysis provides crucial information for the identification of compounds by comparing their mass spectra with established libraries like NIST. biomedpharmajournal.org The fragmentation pattern can help in elucidating the structure of the compound. nih.gov

Table 1: Typical GC-MS Operating Parameters

ParameterDescription
Injector Temperature Typically set high enough to ensure complete vaporization of the derivatized analyte, for example, 250 °C. nih.gov
Column A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often used. biomedpharmajournal.org
Carrier Gas Helium is a common carrier gas, with a typical flow rate of 1.0 ml/min. nih.gov
Oven Temperature Program A temperature gradient is used to separate compounds with different boiling points. An example program could be holding at 60 °C for a period, then ramping up to 280 °C. nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns. biomedpharmajournal.org
Detector A mass spectrometer detects the mass-to-charge ratio of the fragmented ions. cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) including LC-ESI-QTOF for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like flavonoids. ekb.eg It combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. semanticscholar.org For structural elucidation, high-resolution mass spectrometers such as Quadrupole Time-of-Flight (QTOF) are particularly valuable. researchgate.net

In an LC-MS system, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source for flavonoids. nih.gov ESI generates intact molecular ions (e.g., [M-H]⁻ in negative ion mode), which are then analyzed by the mass spectrometer. ekb.egnih.gov LC-ESI-QTOF provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, which is critical for structural elucidation. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide further structural details. ekb.eg

Table 2: Illustrative LC-MS/MS Data for a Related Flavonoid (Luteolin-3',7-di-O-glucoside)

ParameterValueReference
Precursor Ion [M-H]⁻ (m/z) 609.1514 nih.gov
MS/MS Fragments (m/z) 447.0971, 285.0424 nih.gov
Collision Energy 20 eV nih.gov

This table illustrates the type of data obtained from an LC-MS/MS experiment for a similar compound, Luteolin-3',7-di-O-glucoside, demonstrating the fragmentation that aids in structural elucidation. The fragment at m/z 285 corresponds to the luteolin (B72000) aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of organic molecules. msu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. vanderbilt.edu One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR reveal the chemical environment of each proton and carbon atom, respectively. vanderbilt.edu

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. ipb.pt For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds. ipb.pt These correlations are instrumental in piecing together the molecular structure, including the positions of the methyl groups and the glycosidic linkage in this compound.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-2' -Aromatic region
C-5' -Aromatic region
C-6' -Aromatic region
C-3 Aromatic proton signalAromatic region
C-8 Aromatic proton signalAromatic region
7-OCH₃ ~3.8 - 4.0~55 - 60
3'-OCH₃ ~3.8 - 4.0~55 - 60
Glucose H-1'' Anomeric proton signalAnomeric carbon signal

Note: This table presents expected chemical shift ranges based on the structure of this compound and general flavonoid NMR data. Actual values would be determined from experimental spectra.

Other Spectroscopic Methods (e.g., UV-Vis, IR, Fluorescence, Raman)

Other spectroscopic techniques provide complementary information for the characterization of this compound.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule. wikipedia.orgtechnologynetworks.com Flavonoids exhibit characteristic absorption bands that are influenced by their substitution pattern. msu.edu The UV spectrum of this compound would show absorption maxima typical for a flavone (B191248) nucleus, with shifts influenced by the hydroxyl and methoxyl groups. msu.eduupi.edu

Infrared (IR) Spectroscopy : Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. utdallas.edulibretexts.org The IR spectrum of this compound would display characteristic absorption bands for functional groups such as hydroxyl (O-H) stretching, aromatic C-H stretching, carbonyl (C=O) stretching of the γ-pyrone ring, and C-O stretching of the methoxy (B1213986) groups. vscht.czptfarm.pl

Fluorescence Spectroscopy : Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. uci.eduedinst.com While not all flavonoids are strongly fluorescent, this technique can sometimes be used for detection and quantification. mdpi.com

Raman Spectroscopy : Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. edinst.comnih.gov It provides information about the molecular structure and can be particularly useful for analyzing the skeletal vibrations of the flavonoid core. researchgate.net

Table 4: Summary of Spectroscopic Data for Flavonoids

TechniqueInformation ProvidedTypical Spectral Features for Flavonoids
UV-Vis Electronic transitions, conjugationCharacteristic absorption bands (e.g., Band I and Band II) in the 240-400 nm range. msu.edu
IR Functional groups, bond vibrationsO-H stretch (~3400 cm⁻¹), C=O stretch (~1650 cm⁻¹), aromatic C=C stretch (~1600-1450 cm⁻¹). vscht.czptfarm.pl
Fluorescence Emission propertiesEmission maxima can vary depending on the specific flavonoid structure and solvent. mdpi.com
Raman Molecular vibrations, skeletal modesProvides a fingerprint spectrum based on bond polarizability changes. nih.gov

Pre Clinical Pharmacological and Biological Investigations of 7,3 Di O Methylisoorientin

Antioxidant Activities and Mechanisms of Action

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.

Radical Scavenging Properties (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the ability of a compound to scavenge free radicals. mdpi.com This method is based on the reduction of the DPPH radical by an antioxidant, which results in a color change that can be measured. mdpi.comturkjps.org The radical-scavenging properties of antioxidants are a key mechanism in the inhibition of lipid peroxidation. mdpi.com

In the context of flavones, the structure of the molecule, including the presence and position of hydroxyl groups, plays a significant role in its antioxidant activity. For instance, the catechol structure in the B ring of flavonoids is considered an important factor for excellent DPPH radical-scavenging activities. researchgate.net While direct data for 7,3'-Di-O-methylisoorientin's DPPH scavenging activity is not specified in the provided results, the activity of related flavones like isoorientin (B1672268) has been studied. science.gov Generally, C-glycosylflavonoids have shown significant antioxidant potential. science.gov

Table 1: DPPH Radical Scavenging Activity of Selected Flavonoids

CompoundIC50 (µM)Source
Quercetin1.9 nih.gov
Luteolin (B72000)- researchgate.net
Isoorientin- science.gov

Ferric Reducing Antioxidant Power

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to measure the total antioxidant capacity of a substance. mdpi.com This assay is based on the ability of an antioxidant to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron. mdpi.comcellbiolabs.com The FRAP assay is a straightforward and widely used spectrophotometric method for assessing the antioxidant capacity of various samples, including plant extracts and pure compounds. mdpi.comsemanticscholar.org

The reducing power of a compound is a significant indicator of its potential antioxidant activity. mdpi.com Phenolic compounds, including flavonoids, are known to exhibit antioxidant activity through this mechanism. semanticscholar.org The presence of hydroxyl groups in ortho or para positions on the aromatic ring is a key factor for high ferric reducing activity. semanticscholar.org

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process where free radicals attack lipids, such as those in cell membranes, leading to cellular damage. ptfarm.pl The inhibition of lipid peroxidation is a crucial antioxidant defense mechanism. nih.gov The extent of lipid peroxidation can be estimated by measuring the levels of byproducts like malondialdehyde (MDA). ptfarm.pl

Phenolic compounds are known to be effective inhibitors of lipid peroxidation. researchgate.net While specific data on this compound's effect on lipid peroxidation is not detailed, related flavonoids have demonstrated the ability to inhibit this process.

Anti-inflammatory Efficacy and Molecular Modulation

Inflammation is a natural process that helps the body heal, but chronic inflammation can contribute to various diseases.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in initiating and regulating the inflammatory response. ijdvl.comfrontiersin.org Overproduction of TNF-α is associated with a variety of inflammatory conditions. researchgate.net Therefore, inhibiting TNF-α production is a key target for anti-inflammatory therapies. medbullets.com

Flavonoids have been shown to possess anti-inflammatory properties, in part by inhibiting the production of pro-inflammatory cytokines like TNF-α. For instance, isoorientin has been shown to inhibit the release of inflammatory factors, including TNF-α. researchgate.net

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov The NF-κB signaling pathway is a critical regulator of the inflammatory response. nih.govmdpi.com Activation of NF-κB leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α. mdpi.comscience.gov

Modulation of the NF-κB pathway is a key mechanism by which anti-inflammatory compounds exert their effects. science.gov Isoorientin, a related compound, has been shown to inactivate NF-κB, leading to the downregulation of pro-inflammatory gene expression. nih.gov The inhibition of NF-κB activation is a promising strategy for controlling inflammation. mdpi.com

Impact on Cyclooxygenase-2 (COX-2) Expression

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory process and is often overexpressed in cancerous tissues. nih.gov Research indicates that this compound can act as a potent inhibitor of tumor necrosis factor α (TNFα) gene expression and secretion. This is achieved by blocking the translocation of nuclear factor κB (NF-κB) from the cytoplasm to the nucleus in macrophages. The subsequent reduction in NF-κB activity leads to the inhibition of COX-2 gene expression. science.gov Furthermore, this compound functions as an inhibitor of both COX-2 and COX-1, demonstrating higher selectivity for COX-2 compared to the nonsteroidal anti-inflammatory drug indomethacin. science.gov This suggests its potential as a lead compound for developing new anti-inflammatory drugs. science.gov

Suppression of Superoxide (B77818) Anion Generation and Neutrophil Elastase Release

In the context of inflammatory responses, neutrophils are key players, and their activation can lead to the release of damaging substances. cellsignal.com Studies have shown that this compound exhibits a potent dual inhibitory effect on both superoxide anion generation and neutrophil elastase release in activated human neutrophils. science.gov Superoxide anions are reactive oxygen species that can cause cellular damage, while neutrophil elastase is a protease that can degrade extracellular matrix proteins. nih.govnih.gov The ability of this compound to inhibit these processes highlights its significant anti-inflammatory properties. science.gov

Anticancer and Antitumor Potential in Pre-clinical Models

Beyond its anti-inflammatory effects, this compound has demonstrated promising potential as an anticancer and antitumor agent in pre-clinical settings.

Induction of Apoptosis (e.g., Caspase-3 and Caspase-8 Activation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism in apoptosis is the activation of a cascade of enzymes called caspases. plos.org Initiator caspases, such as caspase-8, are activated by death signals and in turn activate executioner caspases, like caspase-3, which carry out the dismantling of the cell. plos.orgcellsignal.comabcam.com Research has pointed to the involvement of caspase-8 and caspase-3 in neuronal cell death following a stroke. nih.gov While direct studies on this compound's effect on caspase-3 and caspase-8 are not specified in the provided context, its classification as a potential anticancer agent suggests that it may influence apoptotic pathways. ijbpas.com

Enzyme Inhibition (e.g., Aldehyde Oxidase, NADH Oxidase, Cytochrome P450)

The ability of a compound to inhibit specific enzymes is a key aspect of its pharmacological profile. wikipedia.org this compound has been identified as an inhibitor of several enzymes implicated in cancer and drug metabolism.

Aldehyde Oxidase: This enzyme is involved in the metabolism of various drugs and xenobiotics. al-edu.comnih.govgenome.jp this compound has been noted as an aldehyde oxidase inhibitor. ijbpas.com

NADH Oxidase: This enzyme is involved in cellular metabolism and can be a target for anticancer drugs. kyoto-u.ac.jp Research has identified this compound as an inhibitor of NADH oxidase. ijbpas.com

Cytochrome P450: This superfamily of enzymes is crucial for metabolizing a vast number of drugs and other foreign compounds. nih.govwikipedia.orgnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. biomolther.org Some compounds have been identified as cytochrome P450 inhibitors. ijbpas.com

Table 1: Enzyme Inhibition Profile of this compound

Enzyme InhibitedImplication
Aldehyde OxidasePotential to alter the metabolism of other drugs and xenobiotics. ijbpas.comal-edu.comnih.govgenome.jp
NADH OxidaseMay contribute to its anticancer effects by disrupting cellular metabolism. ijbpas.comkyoto-u.ac.jp
Cytochrome P450Potential for drug-drug interactions. ijbpas.comnih.govwikipedia.orgnih.govbiomolther.org

Modulation of Immune Cell Activity (e.g., Natural Killer Cells)

Natural Killer (NK) cells are a type of cytotoxic lymphocyte critical to the innate immune system, playing a significant role in targeting and killing tumor cells. frontiersin.org The activity of NK cells can be an indicator of a patient's clinical status in cancer. koreascience.krnih.gov Research has indicated that some compounds can increase the activity of natural killer cells, suggesting a potential mechanism for their antitumor effects. ijbpas.com

Induction of Ferroptosis in Malignant Cells

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. sanskritiias.commdpi.com It has emerged as a promising therapeutic strategy for cancer, particularly for malignancies that are resistant to other forms of cell death like apoptosis. frontiersin.orgfrontiersin.org Inducing ferroptosis in cancer cells can be a novel approach to cancer treatment. sanskritiias.com While direct evidence for this compound inducing ferroptosis is not provided, the exploration of this pathway is a growing area of cancer research. wustl.edu

Enzyme Inhibitory Activities Beyond Anticancer Effects

This compound has demonstrated a range of enzyme inhibitory activities in preclinical studies, extending beyond its effects on cancer-related enzymes. These activities suggest its potential therapeutic application in various other conditions.

Angiotensin-converting enzyme (ACE) is a critical enzyme in the renin-angiotensin system, playing a key role in the regulation of blood pressure. ffhdj.commayoclinic.orgwikipedia.orgmiloa.eu Its inhibition leads to vasodilation and a reduction in blood pressure, which is a therapeutic strategy for hypertension. mayoclinic.orgwikipedia.orgmiloa.eu While direct studies on this compound's ACE inhibitory activity are not extensively detailed in the provided search results, the ACE inhibitory potential of flavonoids, in general, is recognized. For instance, various plant extracts containing flavonoids have shown ACE inhibitory effects. ffhdj.comnih.gov The activity of these flavonoids can be influenced by their chemical structure, such as the type and position of sugar moieties. ffhdj.com

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibition Data

Compound/Extract IC50 Value Method
Methanol (B129727) extract of Mucuna pruriens 38.44 ± 0.90 µg/mL RP-HPLC nih.gov
Aqueous fraction of Mucuna pruriens 57.07 ± 2.90 µg/mL RP-HPLC nih.gov
Methanol extract of Mucuna pruriens 52.68 ± 2.02 µg/mL Spectrophotometry nih.gov
Aqueous fraction of Mucuna pruriens 67.65 ± 2.40 µg/mL Spectrophotometry nih.gov
Oleacein 26 µM Not Specified miloa.eu

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications related to hyperpigmentation. nih.govfoodandnutritionresearch.net Research has shown that certain flavonoids can act as tyrosinase inhibitors. nih.gov For example, 7,8,4'-trihydroxyisoflavone (B1683512) and 7,3',4'-trihydroxyisoflavone have been shown to inhibit tyrosinase with IC50 values of 11.21 ± 0.8 µM and 5.23 ± 0.6 µM, respectively. nih.gov The inhibitory mechanism of some isoflavones has been identified as suicide substrate inhibition, where the presence of hydroxyl groups at specific positions on the isoflavone (B191592) structure is crucial for this activity. nih.gov Although direct data for this compound is not available in the provided results, the inhibitory action of structurally related flavonoids suggests its potential in this area.

Table 2: Tyrosinase Inhibition Data

Compound IC50 Value Inhibition Type
7,8,4'-trihydroxyisoflavone 11.21 ± 0.8 µM Not Specified nih.gov
7,3',4'-trihydroxyisoflavone 5.23 ± 0.6 µM Not Specified nih.gov
Cinnamon Essential Oil Ki = 67.5 ± 2.3 µg/mL Competitive foodandnutritionresearch.net
Bay Essential Oil Ki = 55.1 ± 1.9 µg/mL Competitive foodandnutritionresearch.net
Magnolia officinalis Essential Oil Ki = 92.7 ± 9.5 µg/mL, Kis = 667.5 ± 33.8 µg/mL Mixed foodandnutritionresearch.net

Poly(ADP-ribose) polymerase (PARP1 and PARP2) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and cell death. nih.govnih.govsonar.ch PARP1 and PARP2 are particularly important in the repair of single-strand DNA breaks. openaccessjournals.com Inhibition of these enzymes is a key strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways. nih.govopenaccessjournals.com While specific IC50 values for this compound against PARP1 and PARP2 are not provided, novel small molecule inhibitors of these enzymes have been identified through cell-based assays. nih.gov

Table 3: Poly(ADP-ribose) Polymerase (PARP) Inhibition Data

Compound Target IC50 Value
PARPYnD PARP2 6 nM rndsystems.com
PARPYnD PARP1 38 nM rndsystems.com
PARPYnD PARP6 230 nM rndsystems.com

Neuropharmacological Effects and Neuroprotective Actions

While direct evidence for the neuropharmacological and neuroprotective effects of this compound is not explicitly detailed in the provided search results, related compounds have shown promise in this area. For instance, 3,3'-diindolylmethane (B526164) (DIM) has demonstrated neuroprotective capacity in an in vivo model of perinatal asphyxia by inhibiting certain signaling pathways and restoring cell numbers in the brain. nih.gov Flavonoids, as a class, are known to possess various biological activities, including those that could contribute to neuroprotection. science.gov

Immunomodulatory Responses

The immunomodulatory potential of this compound has been suggested by studies on related compounds and plant extracts. For example, 7-methylisoorientin, a structurally similar flavonoid, has been shown to inhibit collagenase and elastase, enzymes involved in tissue remodeling and inflammation. silae.itresearchgate.net Additionally, various plant extracts containing flavonoids have demonstrated anti-inflammatory effects. science.govscience.gov These findings suggest that this compound may also possess immunomodulatory properties, although direct studies are needed for confirmation.

Hepatoprotective Properties

Evidence for the hepatoprotective properties of this compound is not directly available in the provided search results. However, the broader class of flavonoids has been associated with hepatoprotective activities. science.gov For instance, crude extracts from certain plants have shown protective action against drug-induced hepatotoxicity. science.gov This suggests a potential area of investigation for this compound.

Antimicrobial Spectrum (Antibacterial, Antiviral, Antimycotic)

Extensive searches of scientific databases have not yielded specific studies evaluating the direct antimicrobial, including antibacterial, antiviral, or antimycotic (antifungal), activities of this compound.

While flavonoid C-glycosides, as a class, are known to possess a range of biological effects, including antimicrobial properties, the specific activity is highly dependent on the compound's precise structure, such as its methylation patterns science.gov. Research on other, related methylated flavonoids is limited and does not provide direct evidence for the activity of this compound. For instance, a study on a series of glycosides, which included the related compound 7-methylisoorientin, found that none of the tested compounds exhibited significant antibacterial activity at the concentrations used researchgate.net. Another related compound, 7-O-Methylaloeresin A, has demonstrated antibacterial activity against Staphylococcus aureus and Salmonella typhimurium medchemexpress.com. However, it is important to note that this is a different molecule, and these findings cannot be directly extrapolated to this compound.

Table 1: Antimicrobial Spectrum of this compound and Related Compounds

Compound Name Activity Type Finding
This compound Antibacterial No data available
Antiviral No data available
Antimycotic No data available
7-methylisoorientin Antibacterial No significant activity reported in one study researchgate.net

| 7-O-Methylaloeresin A | Antibacterial | Active against Staphylococcus aureus and Salmonella typhimurium medchemexpress.com |

Hypolipidemic and Anti-obesity Effects

There is currently no scientific literature available from the conducted searches that investigates or reports on the hypolipidemic or anti-obesity effects of this compound. While plant extracts containing various flavonoids have been studied for their potential to manage obesity and lipid levels, the specific contribution, if any, of this compound to such effects has not been determined mdpi.comijbpas.com.

Table 2: Hypolipidemic and Anti-obesity Effects of this compound

Compound Name Effect Finding
This compound Hypolipidemic No data available

Anti-senescence Potential

The potential of this compound as an anti-senescence agent has not been reported in the scientific literature reviewed. Cellular senescence is a complex process, and while various natural compounds, including certain flavonoids, are being investigated for their ability to modulate it, no studies have specifically focused on this compound in this context.

Table 3: Anti-senescence Potential of this compound

Compound Name Activity Finding

| This compound | Anti-senescence | No data available |

Other Reported Biological Activities (e.g., Allelopathic)

Based on a comprehensive search of available literature, there are no reported biological activities, including allelopathic effects, specifically for the compound this compound.

A related compound, 7-methylisoorientin , isolated from Scorzonera latifolia, was found to have an inhibitory effect on the enzymes collagenase and elastase, suggesting a potential role in wound healing processes researchgate.net. The same compound was also identified in other Scorzonera species and tested for its ability to inhibit TNF-α production, but it did not show activity comparable to the standard used in the study biocrick.com. Another related compound, 3'-O-methylisoorientin , has been successfully synthesized enzymatically, highlighting a method for producing novel methylated flavonoids which may have unique bioactivities, though these were not tested in the study nih.gov.

It is important to reiterate that these findings pertain to structurally similar but distinct molecules, and the biological profile of this compound remains uninvestigated in the public domain.

Table 4: Other Biological Activities of Related Compounds

Compound Name Activity Finding
This compound Allelopathic & Other No data available
7-methylisoorientin Enzyme Inhibition Inhibits collagenase and elastase researchgate.net
Anti-inflammatory No significant inhibition of TNF-α production in one study biocrick.com

| 3'-O-methylisoorientin | Biological Activity | Biosynthesized for potential novel bioactivity, but not yet tested nih.gov |

Structure Activity Relationship Sar Studies of 7,3 Di O Methylisoorientin and Its Analogues

Influence of Methylation Position and Degree on Biological Efficacy

Methylation is a key structural modification that can significantly alter the biological properties of flavonoids. The position and number of methyl groups on the flavonoid scaffold can affect their bioavailability, metabolic stability, and interaction with biological targets.

Methylation of flavonoids can enhance their pharmacological activity by increasing their lipophilicity, which can improve their transport across biological membranes. researchgate.net The introduction of methyl groups can also protect the hydroxyl groups from rapid metabolism, thereby prolonging their biological effects. For instance, the methylation of the A-ring in flavonoids has been suggested to have a positive impact on their anti-inflammatory effects. mdpi.com Conversely, the replacement of a methoxy (B1213986) group with other substituents on the B-ring, or the presence of a hydroxyl group on the A-ring, has been shown to reduce anti-inflammatory activity. mdpi.com

In a study comparing various flavonoids, it was found that the presence of a methoxy group at the C4' position of the B-ring could increase the inhibitory activity against COX-2 mRNA. mdpi.com This highlights the importance of the specific location of methylation. While direct comparative studies on the biological efficacy of 7,3'-Di-O-methylisoorientin versus its mono-methylated or non-methylated counterparts are not extensively available, the general principles of flavonoid SAR suggest that the di-methylation at the 7 and 3' positions would likely enhance its bioactivity compared to isoorientin (B1672268).

A study on the biosynthesis of 3'-O-methylisoorientin from luteolin (B72000) demonstrated that methylation can endow flavonoids with greater stability and bioactivity. researchgate.net This supports the notion that methylation is a critical factor in modulating the pharmacological profile of isoorientin and its analogues.

Table 1: Comparison of Anti-inflammatory and Antioxidant Activities of Luteolin and its Glycosides

CompoundInhibition of Thromboxane (B8750289) B2 Synthesis (%)Inhibition of Leukotriene B4 Synthesis (%)Hydrogen Peroxide Scavenging Activity
Luteolin 76.88 ± 5.82 (at 100 µM)96.27 ± 1.14 (at 100 µM)Excellent
Isoorientin 54.33 (at 25 µM)2.01 (at 25 µM)Excellent
Cynaroside -21.68 (at 25 µM)Excellent
Cesioside 35.38 (at 25 µM)-Excellent
Stereolensin 30.54 (at 25 µM)0.22 (at 25 µM)Excellent
Data adapted from a study on the anti-inflammatory effect of luteolin and its derived glycosides. nih.govresearchgate.net

Role of C-Glycosylation in Bioactivity and Stability

The presence and nature of a glycosidic moiety are significant determinants of the biological activity and stability of flavonoids. Isoorientin is a C-glycosylflavone, meaning the glucose molecule is attached to the luteolin aglycone via a carbon-carbon bond. This C-glycosidic linkage confers greater stability compared to the more common O-glycosidic bonds, which are more susceptible to acidic and enzymatic hydrolysis. science.govwhiterose.ac.uk

This increased stability means that C-glycosylflavonoids like isoorientin are more likely to remain intact as they pass through the digestive tract, potentially leading to different absorption and metabolism pathways compared to their O-glycoside counterparts. science.gov While glycosylation can sometimes decrease certain in vitro activities compared to the aglycone, it can also enhance solubility and bioavailability, which may lead to improved in vivo efficacy.

A comparative study of luteolin and its C-glycosylated derivatives, orientin (B1677486) and isoorientin, revealed that the effects of C-glycosylation are closely linked to the modulation of their antioxidant, anti-Alzheimer's disease, anti-diabetic, and anti-inflammatory properties. nih.gov In this study, isoorientin showed the highest scavenging activity against DPPH, nitric oxide, and peroxynitrite, while the aglycone luteolin was more potent in inhibiting ROS generation and exhibiting anti-AD and anti-diabetic effects. nih.gov Luteolin also demonstrated superior anti-inflammatory activity by inhibiting nitric oxide production and iNOS protein expression, whereas orientin and isoorientin were inactive at the same concentrations in that particular assay. nih.gov

It has been observed that C-glycosylflavonoids, in many instances, exhibit higher antioxidant and anti-diabetic potential than their corresponding O-glycosylflavonoids and aglycones. science.gov However, there is a recognized need for more in vivo data to fully understand the biological benefits of flavonoid C-glycosides. science.gov

Correlation between Specific Structural Motifs and Pharmacological Outcomes

A fundamental requirement for the anti-inflammatory and antidiabetic activities of many flavonoids is the presence of a C2–C3 double bond in the C-ring and hydroxyl groups at the C5 and C7 positions of the A-ring, as well as at the C3' and C4' positions of the B-ring. mdpi.com The ortho-dihydroxy arrangement on the B-ring is particularly important for the antioxidant and anti-inflammatory activities of flavonoids like luteolin and its glycosides. nih.gov

SAR studies have also indicated that substitution at the C3 position of the C-ring can have differential effects, with some substitutions decreasing anti-inflammatory action while enhancing antidiabetic activity. mdpi.com For the selective inhibition of thromboxane B2 synthesis, the presence of a hydroxyl group at C7 and meta-hydroxyl groups at C5 and C7 in the A-ring, along with ortho-hydroxyl groups at C3' and C4' on the B-ring, are considered important. mdpi.com

In the context of antifungal activity, the introduction of a benzylamine (B48309) moiety through a Mannich reaction has been shown to increase the antifungal effect of flavones compared to the parent compounds. researchgate.net This demonstrates that the addition of specific functional groups can significantly enhance particular biological activities.

Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR of flavonoids like this compound. qau.edu.pkresearchgate.net These in silico approaches can predict the biological activity of compounds and provide insights into their mechanisms of action at a molecular level. nih.govikm.org.mymdpi.com

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For flavonoids, QSAR models have been developed to predict various activities, including vasorelaxant effects. researchgate.net A 2D-QSAR analysis of a series of flavonoids identified key molecular descriptors that correlate with their vasorelaxant activity, leading to a reliable predictive model. researchgate.net

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to a specific protein target. nih.govikm.org.mymdpi.com For example, docking studies have been employed to investigate the interaction of flavonoids with enzymes such as glucokinase. nih.gov These studies can identify the key amino acid residues involved in the binding and help to explain the observed biological activity. In silico docking has also been used to screen for potential antiviral agents against the spike glycoprotein (B1211001) of SARS-CoV-2, with some flavonoids showing promising binding energies. europeanreview.org

While specific QSAR or extensive docking studies for this compound are not widely reported, the application of these computational tools to the broader class of flavonoids provides a framework for understanding its potential interactions and activities. Such studies can guide the rational design of novel isoorientin analogues with improved pharmacological profiles.

Pre Clinical Research Modalities and Experimental Design for 7,3 Di O Methylisoorientin

In Vitro Models and Cell-Based Systems

In vitro models are essential for the initial screening and mechanistic understanding of a compound's effects at the cellular and molecular level.

Two-Dimensional (2D) Cell Cultures

Two-dimensional cell cultures, where cells are grown in a single layer on a flat surface, represent a primary tool for in vitro testing. This method is widely used for initial cytotoxicity screening and to obtain preliminary data on a compound's biological activity. However, no specific studies utilizing 2D cell cultures to evaluate the effects of 7,3'-Di-O-methylisoorientin have been identified.

Three-Dimensional (3D) Cell Growth and Co-culture Systems

Three-dimensional cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D cultures by mimicking the in vivo cellular context. frontiersin.org These systems are increasingly used in cancer research and drug discovery to better predict a compound's efficacy. nih.govmdpi.com Co-culture systems, which involve growing different cell types together, can further simulate the complex interactions within a tissue. At present, there is no available research detailing the use of 3D cell growth or co-culture systems in the study of this compound.

Biochemical and Molecular Assays for Target Validation

Once a biological effect is observed, biochemical and molecular assays are employed to identify the specific cellular targets and pathways modulated by the compound. These assays can include enzyme activity assays, protein binding studies, and gene expression analysis. The specific molecular targets of this compound and any corresponding validation assays are not described in the current body of scientific literature.

In Vivo Models Using Animal Systems

Following in vitro characterization, in vivo studies using animal models are necessary to assess the compound's effects within a whole, living organism. nih.gov

Selection of Appropriate Animal Models for Disease Mimicry

The choice of an animal model is crucial and depends on the specific disease being studied. nih.gov Models are selected based on their ability to replicate key aspects of the human disease pathology. For instance, in diabetes research, various rodent models are used that either develop the disease spontaneously or have it induced chemically or genetically. nih.govmdpi.com The selection of an appropriate animal model for testing this compound would be contingent on its intended therapeutic application, which is currently undefined in published research.

Study Design Considerations in Pre-clinical Animal Research

A robust preclinical study design is paramount to ensure the reliability and translatability of the findings. nih.gov Key considerations include the hypothesis being tested, the selection of appropriate animal models, determination of the number of animals needed for statistical power, and defining primary and secondary outcome measures. Careful planning of the experimental procedures, including postoperative care and euthanasia, is also essential for the ethical treatment of animals and the generation of reliable data. Specific preclinical study designs for investigating this compound have not been reported.

In Silico Approaches in Drug Discovery and Development

In the preclinical evaluation of novel therapeutic agents such as this compound, in silico approaches have become indispensable tools. These computational methods allow for the rapid screening and characterization of potential drug candidates, saving both time and resources. By simulating complex biological interactions, researchers can predict the compound's behavior at a molecular level, guiding further experimental studies.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com In the context of this compound, molecular docking can be employed to predict its binding affinity and interaction with specific protein targets that are implicated in a disease of interest. For instance, studies on similar flavonoids like orientin (B1677486) and vitexin (B1683572) have used molecular docking to investigate their anti-inflammatory potential by modeling their interactions with proteins in the mitogen-activated protein kinase (MAPK) signaling pathway. sciopen.com

The process involves preparing a 3D structure of this compound and the target protein. The compound is then placed in the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each conformation, with lower binding energies typically indicating a more stable interaction. openmedicinalchemistryjournal.com For example, a hypothetical docking study of this compound against a panel of cancer-related proteins might yield results similar to those observed for isoorientin (B1672268) against anti-apoptotic BCL-2 family proteins, as illustrated in the table below. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Results of this compound with Various Protein Targets

Target Protein Binding Affinity (kcal/mol) Interacting Residues
BCL-2 -8.5 TYR101, GLY145, ARG146
BCL-XL -9.2 PHE97, LEU130, ARG139
EGFR -7.9 LEU718, VAL726, ALA743
VEGFR-2 -8.1 CYS919, ASP1046, LYS868

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, allowing researchers to observe the dynamic behavior of the this compound-protein complex. mdpi.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which reveals the flexibility of individual amino acid residues. mdpi.com A stable complex with minimal fluctuations would suggest that this compound is a promising candidate for inhibiting the target protein's activity. researchgate.net

Predictive Algorithms for Biological Activity

Predictive algorithms, often employing machine learning, can forecast the biological activity of a compound based on its chemical structure. nih.gov These algorithms are trained on large datasets of compounds with known activities. researchgate.net For this compound, various machine learning models such as Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN) could be used to predict its potential therapeutic effects. nih.gov

These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to establish a quantitative structure-activity relationship (QSAR). researchgate.net By inputting the molecular descriptors of this compound into a trained model, it is possible to predict its activity against a range of biological targets. For example, a model trained on a dataset of flavonoids with known antioxidant activity could predict the antioxidant potential of this compound. nih.gov The table below provides an illustrative example of how the performance of different algorithms might be compared for predicting a specific biological activity.

Table 2: Illustrative Performance of Predictive Algorithms for Biological Activity of Flavonoids

Algorithm Accuracy Precision Recall F1-Score
Random Forest (RF) 0.92 0.91 0.93 0.92
Support Vector Machine (SVM) 0.89 0.88 0.90 0.89
Deep Neural Network (DNN) 0.85 0.84 0.86 0.85
Logistic Regression (LR) 0.82 0.81 0.83 0.82

Adherence to Good Laboratory Practice (GLP) Guidelines

Good Laboratory Practice (GLP) is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. techmate.co.uk Adherence to GLP guidelines is crucial in the preclinical research of compounds like this compound, particularly for studies that will be submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA). allucent.com

The principles of GLP cover all aspects of a non-clinical study, including:

Organization and Personnel: Clearly defined roles, responsibilities, and training of all personnel involved in the study.

Facilities and Equipment: Appropriate facilities and properly calibrated and maintained equipment.

Standard Operating Procedures (SOPs): Detailed written procedures for all routine laboratory operations.

Study Plan (Protocol): A comprehensive plan that outlines the objectives and methods of the study.

Data Recording and Reporting: Accurate and complete recording of all raw data, observations, and procedures, followed by a detailed final report.

Quality Assurance Unit (QAU): An independent body that monitors the study to ensure compliance with GLP principles. allucent.com

For a natural product like this compound, GLP compliance is essential for toxicological and safety pharmacology studies that are required before it can be tested in humans. allucent.combiobide.com These studies, conducted in accordance with GLP, provide regulatory bodies with the necessary assurance of data integrity and reliability to make informed decisions about the compound's safety profile. allucent.com

Translational Research Perspectives and Future Directions for 7,3 Di O Methylisoorientin

Identification of Novel Molecular Targets and Signaling Pathways

A critical step in the translational development of 7,3'-Di-O-methylisoorientin is the precise identification of its molecular targets and the signaling pathways it modulates. While research on this specific derivative is nascent, the broader family of flavonoids is known to interact with numerous components of cellular signaling cascades. Many flavonoids are recognized for their ability to influence key pathways involved in cell survival, proliferation, and inflammation, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov

For instance, related flavonoid compounds have been shown to directly bind to and inhibit the activity of protein kinases, which are crucial regulators of cell signaling. The PI3K/Akt/mTOR pathway, which is often hyperactivated in various cancers, is a common target for natural polyphenolic compounds. nih.gov Future research should, therefore, prioritize the screening of this compound against panels of kinases and other enzymes to identify direct binding partners. Techniques such as affinity chromatography-mass spectrometry and computational docking simulations can be instrumental in pinpointing these novel molecular targets, thereby providing a mechanistic foundation for its observed biological effects.

Table 1: Key Signaling Pathways Potentially Targeted by Flavonoids

Signaling PathwayKey Protein ComponentsPotential Cellular Outcome of Modulation
PI3K/Akt/mTORPI3K, Akt, mTOR, PTENRegulation of cell survival, proliferation, and growth
MAPK/ERKRaf, MEK, ERKControl of cell differentiation, proliferation, and apoptosis
NF-κBIKK, IκBα, NF-κBRegulation of inflammatory responses and cell survival
Cell Cycle RegulationCyclin-Dependent Kinases (CDKs), CyclinsControl of cell division and proliferation

Potential for Rational Design and Synthesis of Derivatives with Enhanced Bioactivity

The chemical structure of this compound serves as a valuable scaffold for medicinal chemistry efforts. The successful total synthesis of its parent compound, isoorientin (B1672268), provides a foundational platform for creating novel derivatives. researchgate.netnih.gov Rational design strategies can be employed to modify the isoorientin backbone to improve its pharmacological properties.

The existing methyl groups on this compound already represent a modification that can alter properties like lipophilicity and metabolic stability compared to the parent compound. Further derivatization could focus on several key objectives:

Improving Bioavailability: Modifying the structure to enhance absorption and reduce rapid metabolism.

Increasing Potency: Altering functional groups to strengthen interactions with specific molecular targets.

Enhancing Target Selectivity: Designing derivatives that preferentially bind to a desired target, thereby reducing off-target effects.

This process involves creating a library of new compounds based on the core structure and screening them for improved activity. Structure-activity relationship (SAR) studies will be crucial to understand how specific chemical modifications influence biological function, guiding the synthesis of next-generation compounds with superior therapeutic potential.

Integration of Advanced Omics Technologies (e.g., Metabolomics, Transcriptomics) in Research

To gain a comprehensive understanding of the biological effects of this compound, the integration of advanced 'omics' technologies is indispensable. nih.gov These approaches provide a global view of cellular changes in response to the compound.

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the expression of thousands of genes simultaneously. This can reveal which genes and associated pathways are upregulated or downregulated by this compound, offering clues about its mechanism of action. frontiersin.org For example, transcriptomic analysis could identify genes involved in flavonoid biosynthesis or those that are modulated by the compound's activity within the cell. mdpi.com

Metabolomics: This technology focuses on the comprehensive analysis of metabolites within a biological system. nih.gov When applied to research on this compound, metabolomics can be used to track its metabolic fate, identifying the breakdown products that may possess their own biological activities. It can also reveal broader shifts in cellular metabolism, providing a functional readout of the compound's impact. mdpi.com

By combining metabolomic and transcriptomic data, researchers can build detailed models of the compound's interaction with biological systems, linking changes in gene expression to functional alterations in cellular metabolism. nih.gov

Addressing Challenges in Pre-clinical Efficacy and Mechanism Elucidation

Several challenges must be addressed to advance the pre-clinical development of this compound. A primary hurdle for many flavonoids is their limited bioavailability, which can be influenced by factors like poor solubility and extensive metabolism in the liver and gut. nih.gov Although the C-glycoside structure of isoorientin and its derivatives imparts greater chemical stability compared to more common O-glycosides, understanding their absorption and metabolism remains a key research area. nih.gov

A significant challenge in mechanism elucidation is the pleiotropic nature of flavonoids, which can interact with multiple targets. This makes it difficult to attribute a therapeutic effect to a single, specific mechanism. Overcoming this requires a systematic approach that moves from broad screening to focused validation of the most relevant molecular interactions. Furthermore, the lack of fully elucidated mechanisms can hinder the design of robust pre-clinical efficacy studies and the identification of reliable biomarkers to monitor treatment response.

Table 2: Key Pre-clinical Research Challenges and Potential Solutions

ChallengeDescriptionPotential Solution(s)
Bioavailability Poor absorption and rapid metabolism can limit the compound's concentration at the target site.Formulation strategies (e.g., nanoencapsulation); synthesis of more stable and absorbable derivatives.
Mechanism Elucidation Difficulty in identifying specific molecular targets and distinguishing them from general antioxidant effects.Use of target identification technologies; focused cell-based assays; genetic knockdown/knockout models to validate targets.
Metabolic Complexity The role of gut microbiota in metabolizing flavonoid glycosides can complicate in vivo studies. nih.govIn vitro gut fermentation models; in vivo studies using germ-free animal models; identification of active metabolites.
In Vitro vs. In Vivo Correlation Promising results from in vitro studies may not translate to in vivo efficacy due to pharmacokinetic factors.Rigorous pharmacokinetic and pharmacodynamic (PK/PD) modeling; use of relevant animal models of disease.

Strategic Prioritization for Further Academic Investigation and Development

To efficiently advance the study of this compound, a strategic prioritization of research efforts is necessary. The following areas are proposed as key priorities for academic investigation and development:

Definitive Target Identification: The highest priority should be to move beyond general activity screenings and identify the specific, high-affinity molecular targets of the compound. This is the cornerstone of modern drug development and is essential for understanding its mechanism of action.

Comprehensive Pharmacokinetic Profiling: Rigorous studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are critical. These studies should particularly focus on the stability of the C-glycoside bond and the role of the methyl groups in its metabolic fate.

Integrated 'Omics' Analysis: Systematic application of transcriptomics and metabolomics in well-defined cellular and animal models should be pursued to build a comprehensive picture of the compound's biological impact.

Structure-Activity Relationship (SAR) Studies: A focused medicinal chemistry program should be initiated to synthesize a small, targeted library of derivatives. The goal would be to establish clear SARs that can guide the rational design of analogues with improved potency and drug-like properties.

Validation in Disease-Relevant Models: Once primary targets and pathways are identified, the efficacy of this compound and its most promising derivatives must be validated in robust, disease-relevant pre-clinical models to establish a strong rationale for any future clinical investigation.

By focusing on these strategic areas, the research community can systematically uncover the therapeutic potential of this compound and pave the way for its possible translation into novel therapeutic agents.

Q & A

Q. What computational tools predict its physicochemical properties (e.g., logP, solubility)?

  • Methodology :
  • Software : Use ChemAxon MarvinSuite or SwissADME.
  • Validation : Compare predicted vs. experimental logP (HPLC-derived) and solubility in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,3'-Di-O-methylisoorientin
Reactant of Route 2
7,3'-Di-O-methylisoorientin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.